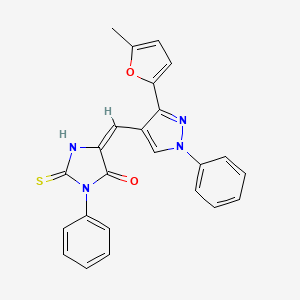
(E)-5-((3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-((3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C24H18N4O2S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-5-((3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a novel derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from diverse studies and findings.
Synthesis and Characterization
The synthesis of the target compound involves a multi-step process starting from 5-methylfuran and phenylhydrazine, leading to the formation of the pyrazole ring, followed by the introduction of the thioxoimidazolidin moiety. Characterization techniques such as NMR , FTIR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observed Data |
|---|---|
| FTIR | C=N stretch at 1597 cm−1, C=S at 1249 cm−1 |
| NMR | Singlet at 2.38 ppm (CH₃), multiplet for aromatic protons |
| Mass Spec | Molecular ion peak at m/z 400 |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thioxoimidazolidin structure exhibit significant antimicrobial properties. For instance, derivatives similar to our target compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess notable inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 μg/mL depending on the specific derivative tested .
Anticancer Activity
The potential anticancer properties of thioxoimidazolidin derivatives have also been explored. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, possibly through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The structure-activity relationship indicates that the presence of the thioxo group is crucial for enhancing cytotoxic effects against cancer cells .
Case Studies
- Study on Antimicrobial Effects : A group of researchers synthesized several thioxoimidazolidin derivatives and assessed their antimicrobial activity against clinical isolates. The study found that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against resistant strains of bacteria .
- Evaluation of Anticancer Properties : Another investigation focused on the anticancer effects of similar compounds on human breast cancer cell lines. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
特性
IUPAC Name |
(5E)-5-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-16-12-13-21(30-16)22-17(15-27(26-22)18-8-4-2-5-9-18)14-20-23(29)28(24(31)25-20)19-10-6-3-7-11-19/h2-15H,1H3,(H,25,31)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPQMWGIKHCCRC-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=NN(C=C2/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














